molecular formula C29H59N10O17P3S B12373935 Octanoyl coenzyme A (triammonium)

Octanoyl coenzyme A (triammonium)

Cat. No.: B12373935
M. Wt: 944.8 g/mol
InChI Key: FTIQWXKUZWNHGD-GMLRIVIFSA-N
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Description

Octanoyl coenzyme A (triammonium) is a medium-chain acyl coenzyme A derivative. It is known for its role in metabolic processes, particularly in the inhibition of citrate synthase and glutamate dehydrogenase . This compound is significant in various biochemical pathways and is used extensively in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoyl coenzyme A (triammonium) typically involves a chemo-enzymatic approach. This method includes the acylation of coenzyme A with octanoic acid under specific conditions . The reaction is often catalyzed by acyl-CoA synthetase enzymes, which facilitate the formation of the thioester bond between coenzyme A and octanoic acid.

Industrial Production Methods

Industrial production of octanoyl coenzyme A (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octanoyl coenzyme A (triammonium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the octanoyl group to its corresponding carboxylic acid.

    Reduction: The reduction of octanoyl coenzyme A can lead to the formation of octanol.

    Substitution: This reaction can occur at the acyl group, leading to the formation of different acyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include octanoic acid, octanol, and various acyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octanoyl coenzyme A (triammonium) has a wide range of applications in scientific research:

Mechanism of Action

Octanoyl coenzyme A (triammonium) exerts its effects by inhibiting key enzymes in metabolic pathways. It inhibits citrate synthase and glutamate dehydrogenase with IC50 values of 0.4-1.6 mM . The inhibition of these enzymes affects the citric acid cycle and amino acid metabolism, respectively. The molecular targets include the active sites of these enzymes, where octanoyl coenzyme A binds and prevents substrate access .

Comparison with Similar Compounds

Similar Compounds

    Hexanoyl coenzyme A: Another medium-chain acyl coenzyme A with similar inhibitory effects on metabolic enzymes.

    Decanoyl coenzyme A: A longer-chain acyl coenzyme A with distinct biochemical properties.

    Butyryl coenzyme A: A short-chain acyl coenzyme A with different metabolic roles.

Uniqueness

Octanoyl coenzyme A (triammonium) is unique due to its specific chain length, which influences its binding affinity and inhibitory effects on enzymes. Its medium-chain length allows it to interact with a broader range of enzymes compared to shorter or longer-chain acyl coenzyme A derivatives .

Properties

Molecular Formula

C29H59N10O17P3S

Molecular Weight

944.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane

InChI

InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3/t18-,22-,23-,24+,28-;;;/m1.../s1

InChI Key

FTIQWXKUZWNHGD-GMLRIVIFSA-N

Isomeric SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

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